3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-15(18-7-5-17(6-8-18)21-9-10-23-17)13-11-12-3-1-2-4-14(12)22-16(13)20/h1-4,11H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUZYTNWIHLHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, providing a way to fine-tune the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially different biological activities.
Scientific Research Applications
3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its interactions with various enzymes and receptors. It can serve as a probe to investigate biological pathways.
Medicine: The compound has shown potential as an antitumor agent.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells, making it a promising antitumor agent . The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Features and Heteroatom Variations
Spiro Heterocycle Modifications
- 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
- Example: 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dimethyl-2H-chromen-2-one ()
- Key Differences : Replaces the 1-oxa-4-thia system with two oxygen atoms, reducing sulfur-mediated reactivity (e.g., hydrogen bonding or redox activity). The methyl substituents at C7 and C8 may enhance lipophilicity compared to the unsubstituted target compound .
- The sulfur atom is retained, but the spiro system lacks oxygen .
Coumarin Core Modifications
- 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one ()
- 3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one ()
Physicochemical Properties
*Target compound properties estimated due to lack of direct data. †XLogP approximated based on structural analogs.
Biological Activity
The compound 3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds characterized by unique structural features that contribute to their biological activities. The presence of the chromenone moiety is significant, as it is known for various pharmacological effects, including anti-inflammatory and anticancer properties.
Chemical Formula
- Molecular Formula: C₁₄H₁₃N₁O₃S
- Molecular Weight: 273.33 g/mol
Antitumor Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-(1-oxa-4-thia-8-azaspiro[4.5]decane). A series of derivatives were synthesized and tested against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 11h | A549 (Lung Cancer) | 0.18 |
| 11b | A549 | 0.19 |
| 11d | MDA-MB-231 (Breast Cancer) | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 12c | HeLa (Cervical Cancer) | 0.14 |
These results indicate that several derivatives exhibit moderate to potent activity against lung, breast, and cervical cancer cell lines, with some compounds showing IC50 values below 0.20 µM, suggesting strong cytotoxic effects .
The proposed mechanism of action for these compounds involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the spirocyclic structure may enhance their ability to interact with cellular targets involved in cell proliferation and survival.
Psychotropic Properties
According to patent literature, compounds similar to 3-(1-oxa-4-thia-8-azaspiro[4.5]decane have demonstrated psychotropic and antiallergic properties . These compounds may be beneficial in treating psychiatric disorders and allergies due to their low toxicity profiles .
Study on Antitumor Activity
In a study published in Nature Reviews Cancer, researchers synthesized a series of spirocyclic derivatives and evaluated their antitumor activity using in vitro assays on multiple cancer cell lines. The study found that certain derivatives not only inhibited tumor growth but also showed selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
Clinical Implications
The potential applications of these compounds extend beyond oncology; their psychotropic effects suggest possible use in psychiatric treatment regimens. Further research is warranted to explore these avenues, especially considering the increasing prevalence of mental health disorders globally.
Q & A
Q. Advanced Challenges
- Regioselectivity : Competing reactions at the sulfur or nitrogen atoms may lead to byproducts. Use in situ FTIR or LC-MS to monitor reaction progress and optimize stoichiometry .
- Purification : Silica gel chromatography often fails due to the compound’s polarity. Switch to reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Q. Methodological Framework
- X-ray Crystallography : Use SHELXL (for small-molecule refinement) to resolve ambiguities in the spirocyclic conformation. For example, the thia-oxa ring puckering can be analyzed using Cremer-Pople coordinates to validate NMR-derived structures .
- 2D NMR (HSQC, HMBC) : Correlate proton signals with carbon shifts to confirm the spiro junction and carbonyl connectivity. Discrepancies in coupling constants may indicate dynamic behavior (e.g., ring puckering) .
Q. Advanced Strategy
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging the chromen-2-one scaffold’s known affinity for aromatic stacking .
- MD Simulations : Assess the stability of the spirocyclic system in aqueous environments (e.g., AMBER or GROMACS) to predict bioavailability. The sulfur atom may enhance membrane permeability .
Q. Key Parameters :
- LogP (Predicted): 2.8 ± 0.3 (indicating moderate lipophilicity)
- Polar Surface Area: 90 Ų (suggests potential blood-brain barrier penetration)
How can researchers validate the purity of this compound in complex reaction mixtures?
Q. Analytical Workflow
- HPLC-MS : Use a C18 column with 0.1% formic acid in mobile phases. Monitor for [M+H]+ at m/z 375 (calculated for C₁₇H₁₅NO₄S) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values to rule out hydrate or solvent adducts .
Q. Common Impurities :
- Unreacted Spiro Intermediate : Detected via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
- Oxidation Byproducts : LC-MS peaks at m/z 391 (sulfoxide) or 407 (sulfone) .
What strategies optimize crystallization for X-ray diffraction studies of this compound?
Q. Advanced Techniques
- Solvent Screening : Use high-throughput vapor diffusion (e.g., Hampton Research Crystal Screens I/II) with DMSO/water mixtures. The compound’s low solubility (<1 mg/mL) necessitates microseeding .
- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to 100 K to mitigate ice formation .
Q. Crystallographic Data :
| Parameter | Value (Example) |
|---|---|
| Space Group | P2₁2₁2₁ |
| Resolution | 0.9 Å |
| R-factor | 0.035 |
| Refinement Tool | SHELXL |
How does the sulfur atom in the spirocyclic system influence reactivity?
Q. Mechanistic Insights
- Nucleophilic Substitution : The thia ring’s sulfur enhances electrophilicity at the adjacent carbon, facilitating SN2 reactions (e.g., alkylation with methyl iodide) .
- Oxidation Sensitivity : Monitor for sulfoxide formation using TLC (silica, iodine staining). Stabilize with antioxidants like BHT during storage .
What are the best practices for scaling up synthesis without compromising yield?
Q. Process Chemistry Considerations
- Flow Chemistry : Use a continuous-flow reactor for the acylation step to improve heat transfer and reduce side reactions (e.g., epimerization) .
- Catalyst Recycling : Immobilize DMAP on silica gel for reusable coupling agents, reducing waste .
Q. Scale-Up Data :
| Batch Size | Yield (Lab vs. Pilot) | Purity (HPLC) |
|---|---|---|
| 1 g | 65% | 98% |
| 100 g | 58% | 95% |
How to address discrepancies in biological assay results across different labs?
Q. Validation Protocol
- Standardized Assays : Use a common reference inhibitor (e.g., indomethacin for COX-2) to calibrate activity measurements .
- Interlab Reproducibility : Share aliquots of the compound dissolved in DMSO (stored at -80°C) to minimize batch variability .
Q. Example IC50 Variability :
| Lab | IC50 (COX-2 Inhibition) |
|---|---|
| Lab A | 12 ± 2 μM |
| Lab B | 18 ± 3 μM |
What are the computational benchmarks for modeling the spirocyclic conformation?
Q. Advanced Modeling
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry. Compare puckering amplitudes (e.g., Cremer-Pople parameters) with crystallographic data .
- Torsional Barriers : Calculate energy barriers for spiro ring rotation (typically 5-10 kcal/mol) to predict dynamic behavior in solution .
How to design SAR studies for derivatives of this compound?
Q. Methodological Framework
- Core Modifications : Replace sulfur with oxygen or selenium to assess electronic effects on bioactivity .
- Substituent Libraries : Synthesize derivatives with varied substituents on the chromen-2-one ring (e.g., nitro, methoxy) and test against kinase panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
